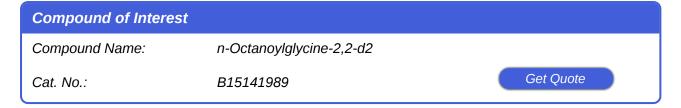


In-Depth Technical Guide: N-Octanoylglycine-2,2-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Octanoylglycine-2,2-d2**, a deuterated form of the lipoamino acid N-Octanoylglycine. This document details its chemical properties, and applications, particularly as an internal standard in analytical chemistry. Given the limited data on the deuterated form's biological activity, this guide also incorporates information on the non-deuterated parent compound, N-Octanoylglycine (also known as Capryloyl Glycine), to provide a more complete context regarding its biological significance and mechanisms of action.

Chemical and Physical Properties

N-Octanoylglycine-2,2-d2 is a stable, isotopically labeled compound valuable for research applications, primarily in mass spectrometry-based assays. Below is a summary of its key properties, along with those of its non-deuterated counterpart for comparison.



Property	N-Octanoylglycine-2,2-d2	N-Octanoylglycine
CAS Number	1219805-51-2[1][2][3]	14246-53-8[1][4]
Molecular Formula	C10H17D2NO3[2]	C10H19NO3[4]
Molecular Weight	203.28 g/mol [2]	201.26 g/mol [4]
Chemical Structure	[2H]C([2H]) (NC(=O)CCCCCC)C(=O)O[1] [2]	C(O) (=O)CNC(=O)CCCCCC[4]
Synonyms	Glycine-2,2-d2, N-(1-oxooctyl)-	Caprylylglycine, N- Capryloylglycine[4]
Appearance	Solid[4]	White to Off-White Solid[4]
Melting Point	Not available	102-103 °C[4]
Water Solubility	Not available	1.557 g/L at 20°C[4]

Applications in Research and Development

The primary application of **N-Octanoylglycine-2,2-d2** is as an internal standard for the quantification of N-Octanoylglycine in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that the deuterated compound has nearly identical chemical and physical properties to the endogenous analyte, but with a distinct mass, allowing for accurate and precise quantification.

The non-deuterated form, N-Octanoylglycine, is an acyl glycine. While acyl glycines are typically minor metabolites of fatty acids, their levels can be indicative of certain metabolic disorders. Specifically, elevated excretion of certain acyl glycines can be a diagnostic marker for inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation. N-Octanoylglycine is also used in cosmetics for its purported antibacterial properties and in products aimed at treating skin conditions like seborrheic dermatitis and acne.[4]

Experimental Protocols

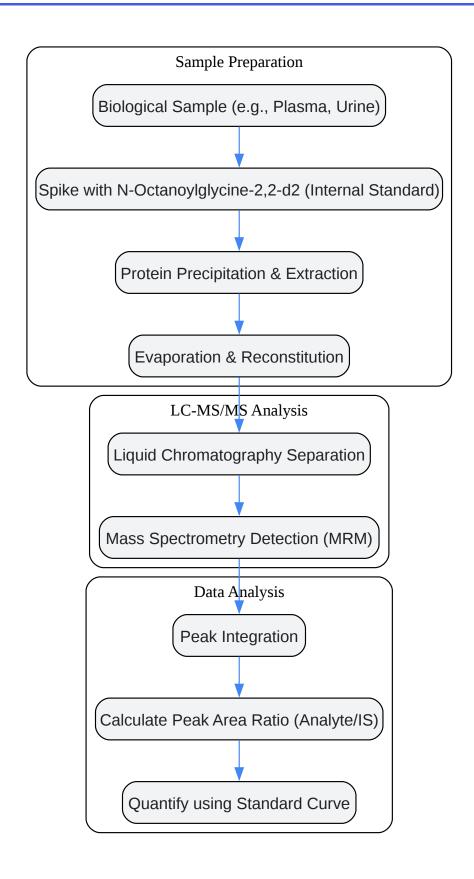
While specific, detailed experimental protocols for **N-Octanoylglycine-2,2-d2** are proprietary to the laboratories developing them, a general workflow for its use as an internal standard in a



quantitative LC-MS/MS analysis is outlined below.

Workflow for Quantification of N-Octanoylglycine in Biological Samples





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Caption: General workflow for quantitative analysis using an internal standard.

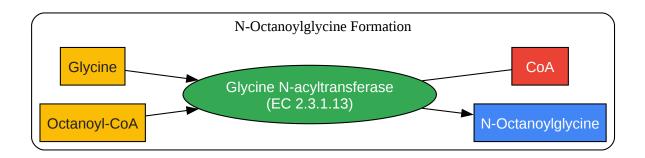


Methodology:

- Sample Preparation: A known amount of N-Octanoylglycine-2,2-d2 is added to the biological sample. Proteins are then precipitated (e.g., with acetonitrile), and the supernatant containing the analyte and internal standard is extracted. The solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent.
- LC-MS/MS Analysis: The reconstituted sample is injected into an LC system for chromatographic separation, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for both N-Octanoylglycine and N-Octanoylglycine-2,2-d2 are monitored.
- Data Analysis: The peak areas of the analyte and the internal standard are integrated. A
 standard curve is generated using known concentrations of the analyte, and the
 concentration in the unknown sample is determined by comparing the peak area ratio of the
 analyte to the internal standard against the standard curve.

Signaling Pathways and Biological Role

N-Octanoylglycine is formed through the action of glycine N-acyltransferase. This enzyme catalyzes the conjugation of acyl-CoA molecules with glycine. This process is a detoxification pathway that helps to mitigate the accumulation of potentially toxic acyl-CoA species, particularly when fatty acid metabolism is impaired.



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Caption: Enzymatic synthesis of N-Octanoylglycine.



The accumulation of acyl-CoAs can have several detrimental effects, including the inhibition of key metabolic enzymes and the depletion of free coenzyme A (CoA). By converting acyl-CoAs to acyl glycines, the cell can excrete these molecules, thereby maintaining metabolic homeostasis.

Conclusion

N-Octanoylglycine-2,2-d2 is an essential tool for the accurate quantification of its non-deuterated counterpart in biological matrices. Understanding the biological role of N-Octanoylglycine as a metabolite in fatty acid metabolism provides the context for its clinical and research significance. This guide serves as a foundational resource for professionals engaged in metabolic research and drug development, highlighting the utility of stable isotope-labeled internal standards in quantitative bioanalysis.

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